molecular formula C14H18N2O3 B4816510 5-acetyl-6-methyl-3-(piperidin-1-ylcarbonyl)pyridin-2(1H)-one

5-acetyl-6-methyl-3-(piperidin-1-ylcarbonyl)pyridin-2(1H)-one

Cat. No.: B4816510
M. Wt: 262.30 g/mol
InChI Key: HFFLGFRJQWMPIA-UHFFFAOYSA-N
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Description

“5-acetyl-6-methyl-3-(piperidin-1-ylcarbonyl)pyridin-2(1H)-one” is a synthetic organic compound that belongs to the class of pyridinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the piperidine moiety and the acetyl group suggests that this compound may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-acetyl-6-methyl-3-(piperidin-1-ylcarbonyl)pyridin-2(1H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Moiety: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced.

    Acetylation and Methylation: These functional groups can be introduced through standard acetylation and methylation reactions using reagents like acetic anhydride and methyl iodide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

“5-acetyl-6-methyl-3-(piperidin-1-ylcarbonyl)pyridin-2(1H)-one” can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5-acetyl-6-methyl-3-(piperidin-1-ylcarbonyl)pyridin-2(1H)-one” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The piperidine moiety might play a role in binding to the target, while the acetyl and methyl groups could influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    5-acetyl-6-methyl-3-(piperidin-1-ylcarbonyl)pyridin-2(1H)-one: can be compared with other pyridinone derivatives.

    Pyridinone Compounds: Known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Uniqueness

The unique combination of functional groups in “this compound” may confer specific pharmacological properties that distinguish it from other similar compounds

Properties

IUPAC Name

5-acetyl-6-methyl-3-(piperidine-1-carbonyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-9-11(10(2)17)8-12(13(18)15-9)14(19)16-6-4-3-5-7-16/h8H,3-7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFLGFRJQWMPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C(=O)N2CCCCC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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